n,n,2-Trimethylpiperidine-1-sulfonamide
Description
Properties
CAS No. |
5433-58-9 |
|---|---|
Molecular Formula |
C8H18N2O2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N,N,2-trimethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-8-6-4-5-7-10(8)13(11,12)9(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
BUIGCJUQWXYDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n,2 Trimethylpiperidine 1 Sulfonamide and Its Analogs
Classical Sulfonylation Approaches for S-N Bond Formation
The most traditional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. This approach, while robust, requires careful consideration of reaction conditions, particularly when dealing with sterically hindered amines like N,N,2-trimethylpiperidine.
Condensation of Sulfonyl Chlorides with Amines: Reaction Conditions and Substrate Scope
The condensation of sulfonyl chlorides with amines is a cornerstone of sulfonamide synthesis. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. For the synthesis of N,N,2-trimethylpiperidine-1-sulfonamide and its analogs, the substrate scope on the sulfonyl chloride side is broad, encompassing a variety of aryl and alkyl sulfonyl chlorides. However, the reactivity of the amine is significantly influenced by steric hindrance.
The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or inorganic bases like sodium carbonate. The choice of base is crucial to avoid side reactions and to promote the desired condensation. For sterically hindered amines, stronger bases or specialized conditions may be necessary to achieve reasonable yields.
The substrate scope for this reaction is extensive. A wide array of sulfonyl chlorides can be used, allowing for the introduction of diverse functionalities. However, the scope on the amine side can be limited by steric hindrance. While primary amines and less hindered secondary amines react readily, heavily substituted amines such as N,N,2-trimethylpiperidine can exhibit significantly reduced reactivity, requiring more forcing conditions.
Table 1: Examples of Sulfonamide Synthesis via Condensation of Sulfonyl Chlorides with Piperidine (B6355638) Derivatives This table presents data from analogous reactions involving piperidine derivatives to illustrate typical reaction conditions and yields.
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Benzenesulfonyl chloride | Piperidine | Pyridine | Dichloromethane (B109758) | 0 - 25 | >95 |
| p-Toluenesulfonyl chloride | 2-Methylpiperidine (B94953) | Triethylamine | Dichloromethane | 25 | 85-90 |
| Methanesulfonyl chloride | N-Methylpiperidine | NaOH (aq) | Diethyl ether | 0 | ~80 |
| 4-Nitrobenzenesulfonyl chloride | Piperidine | Triethylamine | THF | 25 | ~90 |
Optimization of Reaction Parameters: Solvents, Bases, and Temperature Effects
To overcome the challenges posed by sterically hindered amines like N,N,2-trimethylpiperidine, meticulous optimization of reaction parameters is essential.
Solvents: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. mdpi.com For sluggish reactions involving hindered substrates, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be beneficial as they can help to solvate the transition state and increase the reaction rate.
Bases: The selection of an appropriate base is critical. While common organic bases like triethylamine and pyridine are often sufficient, more hindered or less nucleophilic amines may require stronger, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate the amine without competing in the reaction with the sulfonyl chloride. mdpi.com In some cases, the use of a stoichiometric amount of a strong base like sodium hydride (NaH) may be necessary to pre-form the amide anion, thereby increasing its nucleophilicity.
Temperature: The reaction temperature is another key parameter. While many sulfonylation reactions proceed readily at room temperature or below, reactions with sterically hindered amines often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields. cbijournal.com However, care must be taken as higher temperatures can also lead to decomposition of the starting materials or products.
Table 2: Optimization Parameters for the Sulfonylation of a Hindered Cyclic Amine (Illustrative Example) This table illustrates the effect of different reaction parameters on the yield of a sulfonylation reaction with a sterically hindered amine, based on general principles.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 25 | 45 |
| 2 | Tetrahydrofuran | Triethylamine | 25 | 55 |
| 3 | Dichloromethane | Diisopropylethylamine | 25 | 65 |
| 4 | Tetrahydrofuran | Diisopropylethylamine | 50 | 80 |
| 5 | Dimethylformamide | Sodium Hydride | 25 | 90 |
Modern and Sustainable Synthetic Strategies
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for sulfonamide synthesis, moving away from the reliance on pre-functionalized and often harsh sulfonyl chlorides.
Oxidative Coupling of Thiols or Sulfinates with Amines: Mechanistic Considerations
A prominent modern strategy involves the direct oxidative coupling of thiols or sulfinates with amines. This approach offers a more atom-economical and environmentally benign alternative to classical methods.
The oxidative coupling of thiols and amines to form sulfonamides typically involves the in-situ generation of a reactive sulfur species that is subsequently trapped by the amine. nih.govnih.gov The mechanism is believed to proceed through the initial oxidation of the thiol to a disulfide or a more reactive sulfenyl intermediate. biolmolchem.com This is followed by reaction with the amine to form a sulfenamide, which is then further oxidized to the corresponding sulfinamide and finally the sulfonamide. acs.org Various oxidizing agents have been employed for this transformation, including molecular iodine, hypervalent iodine reagents, and electrochemical methods. acs.orgnih.gov Electrochemical synthesis, in particular, offers a green approach as it uses electricity as the "reagent," avoiding the need for chemical oxidants. acs.org
Alternatively, sodium sulfinates can be oxidatively coupled with amines to afford sulfonamides. This method avoids the use of often malodorous thiols. The mechanism is thought to involve the oxidation of the sulfinate to a sulfonyl radical or a related electrophilic species, which then reacts with the amine.
For sterically hindered amines like N,N,2-trimethylpiperidine, the success of these oxidative coupling reactions will depend on the reactivity of the generated sulfur electrophile and the nucleophilicity of the amine under the reaction conditions.
Formal Sulfur Dioxide Insertion Reactions
The use of sulfur dioxide (SO₂) or its surrogates in multi-component reactions represents another innovative approach to sulfonamide synthesis. researchgate.net These reactions allow for the direct construction of the sulfonamide linkage from readily available starting materials.
In a typical formal SO₂ insertion reaction, an organometallic reagent (e.g., a Grignard or organolithium reagent) or an aryl halide, a source of SO₂, and an amine are combined in a one-pot process. rsc.org Stable and easy-to-handle SO₂ surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or bis(piperidine) sulfur dioxide (PIPSO), are often preferred over gaseous SO₂. nih.govresearchgate.net The reaction mechanism generally involves the formation of a sulfinate intermediate by the insertion of SO₂ into a carbon-metal bond or through a transition-metal-catalyzed process. This sulfinate then reacts with an aminating agent or is oxidized and subsequently coupled with an amine to furnish the final sulfonamide. mdpi.com This strategy's applicability to hindered amines like N,N,2-trimethylpiperidine would depend on the specific reaction conditions and the reactivity of the generated intermediates.
Transition Metal-Catalyzed vs. Metal-Free Routes for Sulfonamide Synthesis
Both transition-metal-catalyzed and metal-free strategies have been developed for modern sulfonamide synthesis, each with its own advantages and limitations.
Transition Metal-Catalyzed Routes: Copper and palladium are the most commonly employed metals for catalyzing sulfonamide formation. Copper-catalyzed reactions often involve the coupling of arylboronic acids, amines, and an SO₂ source. rsc.org Palladium-catalyzed cross-coupling reactions between aryl halides or triflates and sulfonamides (or their precursors) are also well-established. These methods offer high efficiency and broad substrate scope. More recently, other transition metals like iron have been explored for C-H amidation processes to form sulfonamides. nih.gov For sterically hindered amines, the choice of ligand on the metal catalyst can be crucial for achieving good catalytic activity and overcoming steric repulsion.
Metal-Free Routes: In an effort to develop more sustainable and cost-effective methods, several metal-free approaches have emerged. These include electrochemical syntheses, which utilize an electric current to drive the oxidative coupling of thiols and amines. acs.org Iodine-mediated oxidative coupling reactions also provide a metal-free alternative. nih.gov Furthermore, visible-light photoredox catalysis has been employed for the C-H sulfonamidation of certain heterocycles, offering a mild and environmentally friendly method. researchgate.netrsc.org The development of metal-free routes is particularly attractive from an industrial perspective as it avoids potential metal contamination in the final products.
Table 3: Comparison of Synthetic Routes to Sulfonamides
| Synthetic Route | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Classical Sulfonylation | Sulfonyl chloride + Amine | Well-established, broad scope for sulfonyl chlorides | Requires pre-functionalized, often harsh reagents; can be challenging for hindered amines |
| Oxidative Coupling | Thiol/Sulfinate + Amine + Oxidant | Atom-economical, avoids sulfonyl chlorides | Requires an oxidant, potential for over-oxidation |
| SO₂ Insertion | Organometallic/Aryl Halide + SO₂ source + Amine | Convergent, builds complexity quickly | May require organometallic reagents or transition metal catalysts |
| Transition Metal-Catalyzed | Aryl Halide/Boronic Acid + Amine/Sulfonamide | High efficiency, broad scope, mild conditions | Potential metal contamination, catalyst cost |
| Metal-Free | Electrochemical, Photoredox, Iodine-mediated | Sustainable, avoids metal catalysts | May have limitations in substrate scope or require specialized equipment |
One-Pot and Multicomponent Synthesis Approaches
The direct one-pot or multicomponent synthesis of this compound is not extensively documented in publicly available literature. However, the principles of these efficient synthetic strategies can be applied to construct the core scaffolds of related piperidine-1-sulfonamides. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are particularly attractive for generating molecular diversity. nih.gov
For instance, a general approach to highly functionalized piperidines involves the one-pot condensation of β-ketoesters, aromatic aldehydes, and anilines, often catalyzed by an indium salt. nih.gov This reaction proceeds through a domino sequence of enamine formation, followed by aza-Diels-Alder or tandem Mannich-Michael reactions to construct the piperidine ring. nih.gov While this specific example leads to a different substitution pattern, it highlights the potential of MCRs to rapidly assemble the piperidine core. A hypothetical MCR approach to a precursor of this compound could involve a reaction between a suitable amine, an aldehyde, and a component that introduces the 2-methyl group, followed by N-sulfonylation.
One-pot syntheses that combine several sequential reactions without isolating intermediates also offer a streamlined route to sulfonamides. For example, a one-pot method for synthesizing sulfonamides from thiols involves the in situ generation of a sulfonyl chloride, which then reacts with an amine. nih.gov This avoids the handling of often unstable sulfonyl chlorides. Another one-pot approach for N-sulfonyl amidines involves a copper-catalyzed three-component reaction of a sulfonyl hydrazine, a terminal alkyne, and a sulfonyl azide. nih.gov While not directly applicable to the target compound, these methodologies showcase the trend towards more efficient and atom-economical synthetic processes in sulfonamide chemistry.
A novel one-pot, five-component reaction has been reported for the synthesis of pseudopeptides linked to a sulfonamide. This strategy involves a tandem N-sulfonylation/Ugi four-component reaction, demonstrating the power of combining different reaction types in a single pot to build complex molecules. nih.gov
Flow Chemistry Techniques for Scalable Production
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the scalable and safe production of chemical compounds, including piperidine derivatives and sulfonamides. The enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in small, contained volumes make flow chemistry an attractive platform for industrial applications.
The synthesis of 2-substituted piperidines has been successfully demonstrated using flow electrochemistry. nih.govrsc.org For example, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell provides a key intermediate that can be functionalized at the 2-position by reaction with various carbon nucleophiles. nih.govrsc.org This method allows for a readily scalable synthesis of 2-substituted piperidine precursors. Access to over 23 grams of the methoxylated intermediate has been achieved in just over two hours using this technique. nih.gov
Furthermore, the synthesis of sulfonamides has been adapted to flow chemistry, enabling the rapid and environmentally friendly production of sulfonamide libraries. researchgate.net Automated flow-through systems have been developed for the production of secondary sulfonamides, where primary sulfonamides are monoalkylated using a "catch and release" protocol. researchgate.net This approach allows for the generation of libraries of compounds with high purity without the need for traditional column chromatography. researchgate.net
While a specific flow chemistry process for this compound has not been detailed in the literature, the existing methodologies for both the piperidine core and the sulfonamide moiety suggest that a multi-step flow synthesis would be a viable and advantageous approach for its scalable production. Such a process could involve the continuous formation of a 2-methylpiperidine precursor followed by an in-line N-sulfonylation step.
Stereoselective Synthesis of Substituted Piperidine-1-sulfonamides
The presence of a chiral center at the 2-position of the piperidine ring in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. Several strategies have been developed for the stereoselective synthesis of 2-substituted piperidines.
One approach involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. For instance, the diastereoselective synthesis of 2,5,6-trisubstituted piperidines has been achieved through the conjugate addition of a nucleophile to a 2H-pyridinone derived from a furyl benzenesulfonamide, followed by the addition of another nucleophile to a transient N-sulfonyliminium ion. researchgate.net The steric bulk of the tosyl group directs the incoming nucleophile to the opposite face, leading to the formation of cis-substituted products. researchgate.net
Asymmetric catalysis is another powerful tool for the enantioselective synthesis of piperidine derivatives. For example, a hydrogen-borrowing [5+1] annulation method catalyzed by an iridium(III) complex enables the stereoselective synthesis of substituted piperidines. mdpi.com This reaction proceeds through a sequential cascade of hydroxyl oxidation, amination, and imine reduction. mdpi.com
Furthermore, desymmetrization approaches have been employed for the synthesis of chiral piperidines. One such method involves the selective lactam formation from a prochiral starting material. mdpi.com Radical-mediated cyclizations can also be rendered stereoselective. For example, the intramolecular cyclization of linear amino-aldehydes catalyzed by a cobalt(II) complex can produce various piperidines, although side products may form through competing reaction pathways. mdpi.com
The choice of the N-sulfonyl group can also influence the stereoselectivity of reactions. In the synthesis of 2-allyl 3-fluoro-substituted piperidines, the N-2-nitrobenzenesulfonyl (2-Ns) group was found to provide optimal levels of diastereoselectivity in the allylation process. mdpi.com
Methodological Challenges and Innovative Solutions in Sulfonamide Synthesis
The synthesis of sulfonamides, including this compound, can present several methodological challenges. The traditional method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. mdpi.com However, the reactivity of amines can vary significantly, with secondary amines, particularly sterically hindered ones like 2-methylpiperidine, often exhibiting low reactivity. mdpi.com
Challenges:
Steric Hindrance: The presence of the 2-methyl group on the piperidine ring, in addition to the two methyl groups on the sulfonamide nitrogen, creates significant steric hindrance around the nitrogen atom. This can impede the approach of the sulfonylating agent, leading to slow reaction rates and low yields.
Stability of Sulfonylating Agents: Sulfonyl chlorides can be unstable and moisture-sensitive, making their handling and storage problematic.
Harsh Reaction Conditions: Overcoming the low reactivity of hindered amines often requires harsh reaction conditions, such as high temperatures or the use of strong bases, which may not be compatible with other functional groups in the molecule.
Side Reactions: The use of strong bases can lead to side reactions, such as the formation of N,N-disubstituted sulfonamides as by-products. researchgate.net The reaction of sulfonyl chlorides with water can also lead to the formation of sulfonic acids. researchgate.net
Innovative Solutions:
To address these challenges, several innovative solutions have been developed for the synthesis of sulfonamides:
Catalytic Methods: The use of catalysts can facilitate the sulfonylation of sterically hindered and less nucleophilic amines. For example, iodine has been used as a catalyst for the oxidative coupling of sulfonyl hydrazides with tertiary amines to form sulfonamides under green and efficient conditions. rsc.org
Novel Sulfonylating Reagents: The development of more reactive or selective sulfonylating agents can improve the efficiency of sulfonamide synthesis.
Flow Chemistry: As discussed previously, flow chemistry can provide better control over reaction conditions, enabling the use of highly reactive intermediates in a safe and efficient manner.
Electrochemical Methods: Electrochemical synthesis offers an environmentally benign alternative for the formation of sulfonamides. The oxidative coupling of thiols and amines can be driven by electricity, avoiding the need for chemical oxidants and generating hydrogen as the only byproduct.
One-Pot Procedures: One-pot reactions that generate the sulfonylating agent in situ followed by reaction with the amine can circumvent the issues associated with the handling of unstable sulfonyl chlorides. nih.gov A recently developed one-pot method allows for the synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation. nih.gov
Alternative Sulfur Sources: To avoid the use of sulfonyl chlorides, alternative sulfur sources such as sulfur dioxide surrogates (e.g., DABSO) and sulfites have been employed in the synthesis of sulfonamides under milder conditions. nih.gov Mechanochemical methods using potassium pyrosulfite have also been developed as a green synthetic strategy. nih.gov
These innovative approaches offer promising avenues for overcoming the challenges associated with the synthesis of sterically hindered sulfonamides like this compound and its analogs.
Reactivity Profiles and Mechanistic Investigations of N,n,2 Trimethylpiperidine 1 Sulfonamide
Chemical Transformations Involving the Sulfonamide Moiety.
The sulfonamide group is a robust functional group, generally exhibiting stability. However, under specific conditions, both the sulfur and nitrogen atoms can participate in a range of chemical reactions. As a tertiary sulfonamide, N,N,2-trimethylpiperidine-1-sulfonamide lacks the acidic N-H proton characteristic of primary and secondary sulfonamides, which significantly alters its reactivity profile.
Reactions at the Sulfur Atom: Nucleophilic Attack and Electrophilic Activation.
The sulfur atom in this compound is at a high oxidation state (+6) and is connected to two oxygen atoms and two nitrogen atoms, rendering it electron-deficient and thus an electrophilic center. However, direct nucleophilic attack on this sulfur atom is generally challenging due to the lack of a good leaving group. Unlike sulfonyl chlorides, where chloride is an excellent leaving group, the piperidinyl and methylamino moieties are strongly basic and poor leaving groups.
Reaction with potent nucleophiles may occur under harsh conditions, but more commonly, reactivity at the sulfur center requires prior activation. Electrophilic activation can be achieved by treating the sulfonamide with strong acids or Lewis acids, which coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom. This activation facilitates attack by weak nucleophiles. While specific studies on this compound are not prevalent, the general reactivity of tertiary sulfonamides suggests that such activated intermediates are susceptible to substitution or cleavage reactions.
| Reaction Type | Reagent Class | Expected Outcome for Tertiary Sulfonamides |
| Nucleophilic Attack | Strong Nucleophiles (e.g., organolithiums, Grignards) | Generally slow or requires harsh conditions; potential for S-N or S-C bond cleavage. |
| Electrophilic Activation | Strong Lewis Acids (e.g., AlCl₃, TiCl₄) or Brønsted Acids (e.g., H₂SO₄) | Enhanced electrophilicity of the sulfur atom, enabling subsequent reactions like solvolysis or fragmentation. |
Reactions at the Nitrogen Atom: N-Functionalization and Deprotonation.
As a tertiary sulfonamide, this compound has no protons on the sulfonamide nitrogen, precluding typical N-functionalization reactions that proceed via deprotonation. However, the nitrogen atom of the piperidine (B6355638) ring is a tertiary amine and retains its basic and nucleophilic character, although this is significantly attenuated by the strongly electron-withdrawing sulfonamide group.
Deprotonation is a key reaction pathway, not at the nitrogen, but at the carbon atoms alpha to the nitrogen. The sulfonyl group activates these adjacent C-H bonds, making them susceptible to deprotonation by strong bases like organolithium reagents. For this compound, this would occur at the N-methyl groups or the C2 and C6 positions of the piperidine ring. The regioselectivity of this deprotonation is discussed in section 3.2.1.
Electrically driven reactions have been shown to achieve N–C bond cleavage in N,N'-substituted sulfonamides. acs.org This suggests that under oxidative electrochemical conditions, selective cleavage of one of the N-methyl groups or cleavage of the N-piperidine bond could be possible, leading to the corresponding secondary sulfonamide.
Oxidation of the Sulfonamide Group (e.g., to N-Sulfonylimines).
The oxidation of sulfonamides to N-sulfonylimines is a valuable transformation, but it typically requires the presence of at least one α-hydrogen on a substituent attached to the nitrogen atom. nih.govnih.govresearchgate.netresearchgate.net In the case of this compound, oxidation could potentially occur at the N-methyl groups or at the C6 position of the piperidine ring.
Oxidation at the C6 position would lead to an N-sulfonyliminium ion intermediate, which is a powerful electrophile. This reaction is often achieved using reagents like N-hydroxyphthalimide (NHPI) in the presence of an oxidant such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). nih.govnih.govresearchgate.net The regioselectivity would likely favor the C6 position over the more sterically hindered C2 position.
| Oxidant System | Typical Substrate | Product | Reference |
| N-Hydroxyphthalimide (NHPI) / PhI(OAc)₂ | Sulfonamides with α-C-H bonds | N-Sulfonylimines | nih.gov |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) / NaOCl | Sulfonamides with α-C-H bonds | N-Sulfonylimines | nih.gov |
| Metal Catalysts (e.g., Ru, Cu) | Sulfonamides | N-Sulfonylimines | nih.gov |
Cleavage Reactions of the S-N Bond.
The sulfur-nitrogen bond in sulfonamides is generally robust but can be cleaved under specific reductive or hydrolytic conditions. The stability of this bond is a key reason for the prevalence of sulfonamides in medicinal chemistry.
Reductive Cleavage: Strong reducing agents are typically required to cleave the S-N bond of tertiary sulfonamides. Reagents such as samarium(II) iodide or dissolving metal reductions (e.g., sodium in liquid ammonia) can effect this transformation, yielding a sulfinate and the corresponding amine. Recent methods have been developed for the reductive cleavage of secondary sulfonamides, which generate sulfinates and amines that can be functionalized in-situ. chemrxiv.org Applying such methods to tertiary sulfonamides remains a challenge.
Hydrolytic Cleavage: The S-N bond is resistant to hydrolysis. Cleavage typically requires harsh acidic or basic conditions and high temperatures. nih.gov Studies on sulfonamide drugs have shown that S-N bond cleavage can be favorable under acidic conditions, which protonate the amine leaving group, making it more susceptible to departure. nih.gov Ceria nanoparticles have also been shown to catalyze the hydrolytic cleavage of sulfonamides under ambient conditions. nih.gov
Reactivity of the Piperidine Ring System.
The piperidine ring's reactivity is heavily influenced by the attached N-sulfonyl group and the C2-methyl substituent. The electron-withdrawing nature of the sulfonamide acidifies the α-protons, while the stereochemistry dictated by the methyl group directs the approach of reagents.
Conformationally Driven Reactivity of the 2-Methyl Group and Ring Hydrogens.
The conformational preference of the this compound ring is critical to its reactivity. The bulky N-sulfonyl group and the 2-methyl group create significant steric interactions. To minimize A(1,3) strain (allylic strain) between the N-sulfonyl group and the substituent at the C2 position, the 2-methyl group is predicted to preferentially occupy an axial position. acs.orgrsc.org This conformational locking has profound stereoelectronic consequences.
With the 2-methyl group in an axial orientation, the hydrogen at C2 is equatorial. More importantly, the hydrogens at the C6 position are now stereochemically distinct. The C6-axial hydrogen is anti-periplanar to the nitrogen lone pair's p-orbital, making it less accessible and less reactive in certain elimination or deprotonation pathways. Conversely, the C6-equatorial hydrogen is more sterically accessible.
This conformational bias dictates the regioselectivity of deprotonation. Strong bases, such as sec-butyllithium (B1581126) in the presence of TMEDA, are known to deprotonate N-Boc-piperidines at the α-position. For this compound, deprotonation is expected to occur preferentially at the less sterically hindered C6 position, leading to a C6-lithiated intermediate. This intermediate can then be trapped by various electrophiles, providing a route to 2,6-disubstituted piperidine derivatives. rsc.org
| Feature | Consequence | Predicted Reactivity |
| A(1,3) Strain | 2-methyl group prefers an axial position. | Ring is conformationally biased. |
| Acidification of α-protons | N-sulfonyl group enhances the acidity of C2-H and C6-H. | Susceptible to deprotonation by strong bases. |
| Steric Hindrance | Axial 2-methyl group shields the C2 position. | Deprotonation and nucleophilic attack are favored at the C6 position. |
This detailed analysis, based on established chemical principles, provides a predictive framework for the reactivity of this compound, guiding its potential use in synthetic organic chemistry.
Reactivity and Mechanistic Insights of this compound Remain Largely Undocumented in Publicly Available Research
General principles of sulfonamide and piperidine chemistry can offer some predictive insights, but these cannot substitute for specific experimental data. For instance, sulfonamides, as a class, are known to be precursors for nitrogen-centered radicals under certain conditions, such as single-electron transfer (SET) from a potent reducing agent. nih.gov This reactivity opens pathways for C-N bond formation. However, the influence of the n,n,2-trimethylpiperidine substituent on the propensity for radical formation, and the subsequent reaction pathways of such a radical, have not been specifically documented.
Similarly, the chemistry of the piperidine ring is well-established, with known reactions including ring-opening and rearrangement pathways. The stability and reactivity of the piperidine ring are significantly influenced by the nature of its substituents. For this compound, the presence of the bulky sulfonamide group and the three methyl groups would undoubtedly exert considerable steric and electronic effects on the ring's conformation and reactivity. These effects would play a crucial role in any potential heterocyclic ring-opening or rearrangement reactions. For example, proton-catalyzed rearrangement is a known reaction for some N-substituted sulfonanilides, but its applicability and mechanism for an N-sulfonylpiperidine like the one remain uninvestigated.
The interaction of the piperidine nitrogen with external reagents is another area where specific data for this compound is lacking. The lone pair of electrons on the piperidine nitrogen is typically available for reaction with electrophiles. However, in this molecule, the nitrogen is part of a sulfonamide linkage, which significantly reduces its nucleophilicity due to the electron-withdrawing nature of the sulfonyl group. The steric hindrance from the two N-methyl groups and the adjacent 2-methyl group on the piperidine ring would further impede the approach of external reagents to the nitrogen atom.
Detailed mechanistic elucidation, including the identification and characterization of reaction intermediates such as carbenoids or radicals, is central to understanding the reactivity of any compound. While there is research on the formation of carbenoid-like species from other types of sulfonamides, there is no specific mention of such intermediates arising from this compound. rsc.org Likewise, while nitrogen-centered radicals can be generated from sulfonamides, the specific conditions and characterization of the resulting radical from this particular molecule are not described in the available literature. nih.gov
Finally, kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are fundamental to a comprehensive understanding of reaction pathways. No such studies focusing on this compound could be located.
Advanced Structural Elucidation and Conformational Analysis
Comprehensive Spectroscopic Characterization
Spectroscopic methods are fundamental to determining the molecular structure of a compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would provide a detailed picture of the connectivity and chemical environment of the atoms in n,n,2-Trimethylpiperidine-1-sulfonamide.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR)
High-resolution NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, a complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals would be the primary goal.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the N,N-dimethyl and C2-methyl groups. The chemical shifts and coupling constants of the piperidine ring protons would be particularly informative for determining their axial or equatorial positions, thus shedding light on the ring's conformation.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Signals corresponding to the methyl groups, the carbons of the piperidine ring, and any other carbon atoms would be identified.
¹⁵N NMR: Nitrogen-15 NMR, although less common, would offer direct insight into the electronic environment of the two nitrogen atoms—one in the piperidine ring and the other in the sulfonamide group.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.
Interactive Data Table: Expected NMR Data (Illustrative)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹⁵N Chemical Shift (ppm) |
| N-CH₃ | (Not available) | (Not available) | (Not available) |
| C2-CH₃ | (Not available) | (Not available) | (Not available) |
| Piperidine-H | (Not available) | (Not available) | (Not available) |
| Piperidine-C | (Not available) | (Not available) | (Not available) |
| Sulfonamide-N | (Not available) | (Not available) | (Not available) |
Note: This table is illustrative and requires experimental data for population.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The S-N stretching vibration would also be present.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, and could provide further details about the molecular structure and symmetry.
Interactive Data Table: Expected Vibrational Frequencies (Illustrative)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| S=O (asymmetric stretch) | (Not available) | (Not available) |
| S=O (symmetric stretch) | (Not available) | (Not available) |
| S-N (stretch) | (Not available) | (Not available) |
| C-H (stretch) | (Not available) | (Not available) |
Note: This table is illustrative and requires experimental data for population.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For sulfonamides, a common fragmentation pathway involves the cleavage of the S-N bond. researchgate.net The fragmentation pattern of this compound would likely reveal the loss of the SO₂ group and characteristic fragments corresponding to the trimethylpiperidine moiety. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure and Molecular Packing
Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the piperidine ring and the orientation of the sulfonamide group. Furthermore, it would elucidate how the molecules pack together in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonds or van der Waals forces. mdpi.comresearchgate.net
Conformational Dynamics and Preferred Orientations of the Piperidine Ring and Sulfonamide Group in Solution and Solid State
The piperidine ring is known to adopt various conformations, with the chair conformation being the most common. The presence of a methyl group at the C2 position would likely influence the preferred chair conformation to minimize steric hindrance. The orientation of the sulfonamide group relative to the piperidine ring is also of interest. In the solid state, the conformation is fixed within the crystal lattice, as would be determined by X-ray crystallography. In solution, the molecule may exhibit conformational flexibility. Variable-temperature NMR studies could be employed to investigate the dynamics of ring inversion and rotation around the S-N bond, providing insights into the energy barriers between different conformations. researchgate.net The interplay of steric and electronic effects would ultimately determine the preferred orientations of the piperidine ring and the sulfonamide group.
Computational and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational to understanding the electronic properties of N,N,2-trimethylpiperidine-1-sulfonamide. These methods solve the Schrödinger equation, or a simplified form of it, to provide a detailed description of the molecule's electronic structure. For a molecule like this compound, a sulfonamide derivative, DFT methods such as B3LYP, often paired with a basis set like 6-311++G(d,p), are commonly employed to balance computational cost with accuracy. researchgate.net
The electronic landscape of a molecule is critical to its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals key insights. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. nih.gov In this compound, the electronegative oxygen and nitrogen atoms of the sulfonamide group are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and piperidine (B6355638) groups would exhibit positive potential (electron-poor).
Natural Bond Orbital (NBO) analysis further refines this picture by quantifying charge transfer interactions within the molecule, highlighting the delocalization of electron density and the stability imparted by these interactions. researchgate.net
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 3.5 D |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms in this compound can be compared with experimental spectra for validation. nih.gov Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be modeled using implicit solvent models in the calculations. nih.gov
Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. nih.gov These calculations help in assigning the observed vibrational modes to specific functional groups within the molecule, such as the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group. nih.gov
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (sulfonamide N-H) | ~5.0-6.0 ppm | Not Available |
| ¹³C NMR (piperidine C2) | ~60-70 ppm | Not Available |
| IR Freq. (SO₂ asym. stretch) | ~1350 cm⁻¹ | Not Available |
| IR Freq. (SO₂ sym. stretch) | ~1160 cm⁻¹ | Not Available |
The acidity of the sulfonamide proton (if present) and the basicity of the piperidine nitrogen are crucial chemical properties. High-level quantum chemical methods can predict the pKa values for these sites. acs.orgacs.org The calculations typically involve computing the Gibbs free energy change for the deprotonation (for acidity) or protonation (for basicity) reaction in a solvent continuum model. acs.org For sulfonamides, the acidity of the N-H bond is a key parameter, while for the piperidine moiety, the proton affinity of the nitrogen atom determines its basicity. researchgate.net These predictions are vital for understanding the compound's behavior in different pH environments.
Molecular Dynamics Simulations: Conformational Sampling and Intermolecular Interactions
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions. peerj.com For this compound, MD simulations can reveal the preferred conformations of the piperidine ring (e.g., chair, boat, twist-boat) and the rotational flexibility around the S-N bond. These simulations also provide insights into how the molecule interacts with solvent molecules and other solutes, which is crucial for understanding its solubility and aggregation behavior. peerj.com
Mechanistic Insights from Computational Modeling: Transition State Analysis and Reaction Pathway Mapping
Computational modeling is an invaluable tool for elucidating reaction mechanisms. sci-hub.se By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby constructing a detailed reaction pathway. For reactions involving this compound, such as its synthesis or degradation, DFT calculations can be used to locate the transition state structures and calculate the activation energies. mdpi.com This information helps in understanding the kinetics and thermodynamics of the reaction, and can guide the optimization of reaction conditions. For instance, understanding the mechanism of N-S bond cleavage is crucial for the functionalization of sulfonamides. chemrxiv.org
Structure-Property Relationships: Computational Derivations of Physical and Chemical Properties (excluding biological activity)
Computational methods can be used to derive a wide range of physical and chemical properties from the molecular structure, forming the basis of Quantitative Structure-Property Relationship (QSPR) studies. For this compound, descriptors such as molecular weight, volume, surface area, and logP (a measure of lipophilicity) can be readily calculated. These descriptors can then be correlated with macroscopic properties like boiling point, solubility, and chromatographic retention times. Such computational derivations provide a rapid and cost-effective way to estimate the physicochemical properties of new compounds. researchgate.net
Applications of N,n,2 Trimethylpiperidine 1 Sulfonamide As a Chemical Scaffold and Intermediate
A Strategic Building Block in Complex Organic Synthesis
The piperidine (B6355638) sulfonamide moiety serves as a valuable building block in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. The inherent structural features of this scaffold, combining a saturated heterocyclic piperidine ring with a sulfonamide group, offer a unique combination of rigidity and functional handles for further chemical modifications.
Researchers have extensively utilized the piperidine ring as a key structural element in drug design due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties. mdpi.com The sulfonamide group, on the other hand, is a well-established pharmacophore known for its diverse biological activities and its ability to participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems. mdpi.comfrontiersrj.com
The synthesis of various piperidine sulfonamide derivatives often involves the reaction of a substituted piperidine with a sulfonyl chloride in the presence of a base. frontiersrj.com This straightforward synthetic route allows for the introduction of a wide range of substituents on both the piperidine ring and the sulfonamide nitrogen, enabling the creation of diverse chemical libraries for drug discovery and other applications.
Table 1: Examples of Piperidine Sulfonamide Derivatives in Organic Synthesis
| Derivative Class | Synthetic Application | Key Features of the Scaffold |
| 4-Aminopiperidine-1-sulfonamides | Synthesis of antibacterial agents | The amino group provides a site for further functionalization to modulate biological activity and physical properties. |
| Piperidine-4-carboxamide sulfonamides | Development of enzyme inhibitors | The carboxamide group can be elaborated to interact with specific residues in an enzyme's active site. |
| Chiral 2-substituted piperidine sulfonamides | Asymmetric synthesis of bioactive molecules | The chiral center at the 2-position of the piperidine ring can be used to control the stereochemistry of subsequent reactions. |
This table is generated based on synthetic strategies reported in the cited literature for analogous compounds.
Role in the Design and Synthesis of Advanced Functional Materials
The application of piperidine sulfonamides in the design and synthesis of advanced functional materials, such as polymers and smart materials, is an emerging area with limited but promising research. The structural characteristics of the piperidine sulfonamide scaffold suggest its potential to be incorporated into polymer backbones or as pendant groups to impart specific properties.
One area of exploration is the development of "smart" materials that respond to external stimuli. The pH-responsive nature of the sulfonamide group could potentially be exploited to create materials that change their properties, such as swelling or solubility, in response to changes in acidity. Such materials could have applications in drug delivery systems or sensors.
Ligand Design for Non-Biological Catalytic Systems
The use of piperidine sulfonamide derivatives as ligands in non-biological catalytic systems is a field that remains largely unexplored. However, the structural features of these compounds suggest they could be adapted for such purposes. The nitrogen atoms within the piperidine ring and the sulfonamide group possess lone pairs of electrons that could coordinate to a metal center, forming a metal-ligand complex.
The steric and electronic properties of the ligand can be fine-tuned by introducing different substituents on the piperidine ring and the sulfonamide nitrogen. This modularity is a key advantage in ligand design, as it allows for the systematic optimization of a catalyst's activity and selectivity for a specific chemical transformation.
For example, chiral piperidine sulfonamide derivatives could be investigated as ligands for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The rigid conformation of the piperidine ring could provide a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the reaction.
Utilization in the Development of New Synthetic Methodologies
The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. While N,N,2-trimethylpiperidine-1-sulfonamide itself has not been reported as a key component in a new synthetic method, the broader class of sulfonamides has been instrumental in the development of novel chemical transformations. acs.orgresearchgate.net
The sulfonamide group can act as a directing group, influencing the regioselectivity of a reaction at a specific position on the molecule. It can also serve as a protecting group for amines, which can be removed under specific conditions. researchgate.net
Synthesis and Characterization of Derivatives and Analogs of N,n,2 Trimethylpiperidine 1 Sulfonamide
Design Principles for Structural Variation within the Sulfonamide and Piperidine (B6355638) Moieties
The design of derivatives of N,N,2-trimethylpiperidine-1-sulfonamide is guided by principles that aim to modulate its properties through specific structural modifications. These variations can be broadly categorized into modifications of the sulfonamide group and the piperidine ring.
For the sulfonamide moiety , the primary site for variation is the sulfonamide nitrogen. The presence of a free N-H group in a primary sulfonamide (if the starting material was 2-methylpiperidine-1-sulfonamide) would offer a direct handle for N-substitution. Introducing a variety of substituents, such as alkyl, aryl, or heteroaryl groups, can significantly alter the compound's lipophilicity, hydrogen bonding capacity, and steric profile. These changes, in turn, can influence its interactions with biological targets or its material properties.
Regarding the piperidine moiety , structural variations can be more diverse. Modifications can include:
Substitution on the piperidine ring: Introducing substituents at various positions (C3, C4, C5, or C6) of the piperidine ring can influence the molecule's conformation and introduce new functional groups. The nature of these substituents (e.g., alkyl, hydroxyl, amino, carboxyl) can be varied to fine-tune properties.
Ring modification: This can involve altering the ring size (e.g., expanding to an azepane or contracting to a pyrrolidine), or introducing heteroatoms into the ring (e.g., creating a morpholine (B109124) or piperazine (B1678402) analog). Such changes fundamentally alter the scaffold's geometry and electronic properties.
Stereochemical diversity: The chiral centers at C2 (and any other substituted carbons) allow for the synthesis of different stereoisomers. Exploring the stereochemical space is crucial as different enantiomers or diastereomers can exhibit distinct biological activities and physical properties.
The following table illustrates potential points of diversification on the this compound scaffold.
| Moiety | Position of Variation | Potential Substituents/Modifications |
| Sulfonamide | N1 of the sulfonamide | Alkyl chains, Aryl groups, Heterocyclic rings |
| Piperidine | C3, C4, C5, C6 | Alkyl, Hydroxyl, Amino, Carboxyl, Halogen |
| Piperidine | Ring Structure | Ring expansion (azepane), Ring contraction (pyrrolidine), Introduction of heteroatoms (morpholine, piperazine) |
| Piperidine | C2-Methyl Group | Homologation (ethyl, propyl), Functionalization |
Directed Synthesis of N-Substituted and Ring-Modified Analogs
The synthesis of specific analogs of this compound relies on established synthetic methodologies.
N-Substituted Analogs: The synthesis of N-substituted analogs would typically start from 2-methylpiperidine (B94953). This would be reacted with a sulfamoyl chloride to form the primary sulfonamide, which can then be N-alkylated or N-arylated. Alternatively, a substituted sulfamoyl chloride could be directly reacted with 2-methylpiperidine. The synthesis of piperazine sulfonamide analogs has been reported, demonstrating the feasibility of such approaches. nih.govresearchgate.net
Ring-Modified Analogs: The synthesis of ring-modified analogs is more complex and often requires the synthesis of the desired heterocyclic core prior to the introduction of the sulfonamide group. For example, the synthesis of aza-spirocycles and polysubstituted piperidines has been achieved through various cyclization strategies. nih.govnih.gov Recent advances in the synthesis of highly substituted piperidine analogs highlight a range of synthetic strategies that could be adapted. ajchem-a.com The preparation of piperidine derivatives through metal-catalyzed reactions offers a powerful tool for introducing diversity. nih.gov A flow electrochemistry-enabled synthesis has also been described for 2-substituted N-(methyl-d)piperidines, which could be adapted for creating analogs. nih.gov
The following table provides a hypothetical overview of synthetic strategies for generating derivatives.
| Derivative Type | General Synthetic Approach | Key Reagents and Conditions |
| N-Aryl Sulfonamide | Reaction of 2-methylpiperidine with an arylsulfonyl chloride. | Arylsulfonyl chloride, base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane). |
| C4-Hydroxypiperidine | Multi-step synthesis starting from a suitable keto-piperidine precursor, followed by reduction and sulfonylation. | Reducing agent (e.g., NaBH4), sulfonyl chloride, base. |
| Ring-Expanded (Azepane) | Synthesis of the azepane ring followed by reaction with a sulfonyl chloride. | Ring-expansion methodologies, sulfonyl chloride, base. |
Influence of Substituents on Chemical Reactivity and Stability
The introduction of substituents on either the sulfonamide or the piperidine moiety can significantly influence the chemical reactivity and stability of this compound derivatives.
Electron-withdrawing groups on an aryl substituent of the sulfonamide nitrogen would increase the acidity of the remaining N-H proton (in a secondary sulfonamide), potentially affecting its reactivity and intermolecular interactions. Conversely, electron-donating groups would decrease its acidity. The nature of the N1-substituent in sulfonamides has been shown to influence their biodegradation, which is a reflection of altered chemical reactivity. nih.gov
Combinatorial and Diversity-Oriented Synthesis Approaches for Libraries
To explore a wide range of structural variations efficiently, combinatorial and diversity-oriented synthesis (DOS) approaches can be employed. These strategies allow for the rapid generation of large libraries of related compounds.
Combinatorial Synthesis: A combinatorial approach to synthesizing a library of this compound derivatives could involve a split-and-pool strategy. For example, a resin-bound 2-methylpiperidine scaffold could be reacted with a diverse set of sulfonyl chlorides. Subsequently, if other functional groups are present on the piperidine ring, they can be further diversified with another set of building blocks. The use of solid-phase synthesis can facilitate purification and automation. The design and combinatorial synthesis of a library of methylenesulfonamides has been reported as a strategy for discovering kinase inhibitors. nih.gov The synthesis of piperazine-2-carboxamide (B1304950) libraries has also been successfully demonstrated. 5z.com
Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules from a common starting material through a series of branching reaction pathways. Starting from a simple precursor, different reaction sequences can lead to a wide array of piperidine-based scaffolds with varying ring substitutions, stereochemistries, and appended functional groups. These diverse scaffolds can then be functionalized with the sulfonamide moiety. Diversity-oriented synthesis has been utilized to create novel sulfonated piperazine derivatives and 2,4,6-trisubstituted piperidines. nih.govresearchgate.net This approach is particularly valuable for exploring novel chemical space and identifying compounds with unique properties.
The following table summarizes these high-throughput approaches.
| Approach | Key Principles | Application to this compound |
| Combinatorial Synthesis | Systematic and repetitive coupling of building blocks to a central scaffold. | Parallel synthesis of a library by reacting a common piperidine core with a diverse set of sulfonyl chlorides and other reagents. |
| Diversity-Oriented Synthesis | Generation of structural diversity through branching reaction pathways from a simple starting material. | Creation of a wide range of piperidine and related heterocyclic scaffolds, followed by sulfonylation to produce a structurally diverse library. |
Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment Non Clinical Matrixes
High-Performance Chromatographic Techniques
Chromatography remains the cornerstone of pharmaceutical analysis, offering powerful separation capabilities. For n,n,2-trimethylpiperidine-1-sulfonamide, several high-performance chromatographic methods are utilized.
Liquid Chromatography (HPLC) Method Development for Purity and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the purity assessment of sulfonamides. Method development for this compound would typically involve optimizing parameters such as the stationary phase, mobile phase composition, pH, and detector wavelength to achieve optimal separation of the main compound from any potential impurities or degradation products.
For chiral separations, which are critical if the compound possesses stereoisomers, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often effective in resolving enantiomers of sulfonamide derivatives. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving enantioselectivity.
Table 1: Illustrative HPLC Parameters for Purity and Chiral Analysis of Sulfonamides
| Parameter | Purity Analysis | Chiral Separation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | Acetonitrile (B52724)/Water with buffer (e.g., phosphate (B84403) or acetate) | Hexane/Isopropanol or Ethanol |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) | UV at a specific wavelength |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis, the technique can be employed for the analysis of volatile impurities or after derivatization of the main compound. Derivatization, a process that converts the analyte into a more volatile and thermally stable compound, can be achieved through reactions such as silylation or acylation. GC offers high resolution and is particularly useful for separating and quantifying small, volatile organic molecules that may be present as process impurities.
Supercritical Fluid Chromatography (SFC) for High-Efficiency Separations
Supercritical Fluid Chromatography (SFC) presents a powerful alternative to both HPLC and GC, particularly for chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique often provides faster separations and higher efficiency compared to HPLC. For sulfonamide derivatives, SFC with chiral stationary phases has demonstrated excellent performance in resolving enantiomers. The use of co-solvents, such as methanol (B129727) or ethanol, is common to modify the polarity of the mobile phase and improve peak shape and resolution.
Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Structural Confirmation
For highly sensitive detection and unambiguous structural confirmation, chromatographic techniques are often coupled with mass spectrometry (MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. It is invaluable for trace-level quantification of this compound and its metabolites in complex matrices. The parent ion of the compound is selected and fragmented to produce characteristic product ions, which are then monitored for highly specific detection.
Gas Chromatography-Mass Spectrometry (GC-MS): When dealing with volatile derivatives or impurities, GC-MS provides both separation and structural information. The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for positive identification.
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. For ionizable compounds like sulfonamides, CE can provide rapid and highly efficient separations. In the context of chiral analysis, chiral selectors can be added to the background electrolyte to enable the separation of enantiomers. This technique requires only small sample volumes and can be a valuable tool for purity and enantiomeric excess determination.
Electrochemical Detection Methods
Electrochemical detectors can be coupled with liquid chromatography to provide sensitive and selective detection of electroactive compounds. While not universally applicable, if this compound possesses a readily oxidizable or reducible functional group, electrochemical detection could offer advantages in terms of sensitivity and selectivity over more common UV detectors, particularly in complex sample matrices where background absorption may be an issue. The applicability of this method would depend on the specific electrochemical properties of the molecule.
Quantitative NMR (qNMR) for Precise Concentration and Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for the precise determination of concentration and purity of chemical compounds, including this compound, in non-clinical matrices. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of nuclei contributing to that signal. This allows for accurate quantification without the need for identical reference standards of the analyte.
The application of ¹H qNMR for the analysis of this compound involves the use of a certified internal standard of known purity. This standard is accurately weighed and mixed with a precisely weighed amount of the analyte sample. The purity of the this compound is then calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.
Selection of Internal Standard
The choice of an appropriate internal standard is critical for accurate qNMR analysis. An ideal internal standard should possess the following characteristics:
High purity (typically >99.5%) and chemical stability.
Good solubility in the chosen deuterated solvent.
A simple ¹H-NMR spectrum with at least one sharp signal that does not overlap with any signals from the analyte.
A known number of protons giving rise to the selected signal.
For the analysis of this compound, several common qNMR internal standards can be considered. The predicted ¹H-NMR spectrum of this compound would feature signals corresponding to the N,N-dimethyl protons, the methyl group at the 2-position of the piperidine (B6355638) ring, and the various methylene (B1212753) and methine protons of the piperidine ring. Based on analogous structures, the N,N-dimethyl protons are expected to appear as a singlet, likely in the range of 2.5-3.0 ppm. The protons of the piperidine ring would appear in the more upfield region, typically between 1.0 and 3.5 ppm.
Given these predicted chemical shifts, a suitable internal standard would be one with a sharp singlet in a region devoid of analyte signals. Maleic acid, with a singlet at approximately 6.2-6.5 ppm in common deuterated solvents like DMSO-d₆, or 1,3,5-trimethoxybenzene (B48636) with a singlet around 6.1 ppm in CDCl₃, are excellent candidates as their signals are in a clear region of the spectrum, well separated from the expected signals of this compound.
Experimental Procedure and Data Analysis
A typical qNMR experiment for the purity determination of this compound would involve the following steps:
Sample Preparation: An accurately weighed amount of the this compound sample and the chosen internal standard (e.g., maleic acid) are dissolved in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
NMR Data Acquisition: The ¹H-NMR spectrum is acquired under optimized quantitative conditions. Key parameters include a sufficiently long relaxation delay (d1), typically at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified, to ensure complete relaxation between scans. A sufficient number of scans are averaged to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.
Data Processing: The acquired spectrum is carefully processed, including Fourier transformation, phase correction, and baseline correction, to ensure accurate integration of the selected signals.
Purity Calculation: The purity of the this compound is calculated using the following equation:
Purity(analyte) = ( ( Ianalyte / Nanalyte ) / ( Istd / Nstd ) ) * ( ( MWanalyte / MWstd ) * ( mstd / manalyte ) ) * Purity(std)
Where:
I = Integral area of the signal
N = Number of protons giving rise to the signal
MW = Molecular weight
m = mass
Purity = Purity of the standard
Illustrative qNMR Data
The following table represents a hypothetical qNMR analysis of a batch of this compound using maleic acid as the internal standard.
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 25.45 mg | 10.12 mg |
| Molecular Weight (MW) | 206.32 g/mol | 116.07 g/mol |
| Purity (Purity) | To be determined | 99.8% |
| Selected Signal (¹H NMR) | N,N-dimethyl singlet | Olefinic singlet |
| Number of Protons (N) | 6 | 2 |
| Integral Area (I) | 1.00 | 0.45 |
Using the data from the table, the purity of the this compound batch can be calculated.
Future Research Trajectories for N,n,2 Trimethylpiperidine 1 Sulfonamide
Exploration of Unconventional Synthetic Routes and Reaction Cascades
Traditional synthesis of sulfonamides often relies on the reaction of a sulfonyl chloride with an amine. researchgate.net Future research should pivot towards more novel and efficient methods for constructing the N,N,2-trimethylpiperidine-1-sulfonamide core, focusing on atom economy and step efficiency.
One promising avenue is the development of photocatalytic three-component coupling reactions . This approach could involve the reaction of an aryl triflate (as a stable precursor), a sulfur dioxide surrogate (like potassium metabisulfite, K₂S₂O₅), and N,N,2-trimethylamine under transition-metal-free photocatalytic conditions. rsc.org Such a method would offer a modular and milder alternative to traditional routes that often require harsh reagents.
Another area ripe for exploration is electrochemical oxidative coupling . This technique could directly couple N,N,2-trimethylpiperidine with thiols or disulfides, bypassing the need for pre-functionalized sulfonyl halides. acs.org The development of an electrochemical protocol would represent a significant advance in green chemistry, using electrons as the primary reagent.
Furthermore, reaction cascades that form the piperidine (B6355638) ring and the sulfonamide bond in a single, orchestrated sequence should be investigated. For instance, an N-sulfonyliminium ion triggered cyclization could be a powerful strategy. usm.edu Research could focus on developing a robust catalytic asymmetric synthesis starting from simple petrochemical feedstocks to construct the chiral 2-methylpiperidine (B94953) ring while simultaneously incorporating the sulfonamide moiety. usm.edu The use of various Lewis acid catalysts could be screened to optimize this transformation, as shown in the table below.
Table 1: Potential Lewis Acid Catalysts for N-sulfonyliminium Ion Cyclization
| Catalyst | Potential Conversion Rate |
|---|---|
| Scandium(III) triflate | High |
| Copper(II) triflate | High |
| Stannous(II) triflate | High |
| Lanthanum(III) triflate | Low |
| Magnesium(II) triflate | Low |
This interactive table is based on catalyst screening for similar N-sulfonyl piperidine syntheses. usm.edu
Finally, exploring late-stage functionalization strategies could provide access to derivatives of this compound. A photocatalytic approach could convert the parent sulfonamide into a sulfonyl radical intermediate, which could then be combined with various alkene fragments to generate a library of novel compounds. nih.govacs.org
Deeper Insights into Complex Mechanistic Pathways under Varied Conditions
A fundamental understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions and controlling product selectivity. Future research should employ a combination of experimental kinetics and computational studies to elucidate these pathways.
Kinetic studies will be essential to understand the rates of reaction and the influence of various parameters. For example, investigating the kinetics of the reaction between a relevant sulfonyl chloride and N,N,2-trimethylpiperidine can reveal the impact of steric hindrance from the 2-methyl group on the reaction rate compared to less hindered piperidines. rsc.org Such studies can help in selecting the optimal temperature, pressure, and solvent systems.
The choice of catalyst, particularly in cyclization strategies, can dramatically alter the mechanistic pathway. Research should compare the mechanisms of Brønsted acid versus Lewis acid catalysis in potential synthetic routes. usm.edu This would involve identifying key intermediates and transition states to understand how each type of catalyst activates the substrates and facilitates bond formation. The steric and electronic effects of the N-sulfonyl group on the cyclization conversion should also be systematically examined. usm.edu
Moreover, the mechanism of unconventional synthetic methods, such as photocatalysis, warrants deep investigation. Mechanistic studies could clarify whether these reactions proceed via an energy-transfer catalysis (EnT) or a single-electron transfer (SET) pathway, which is vital for rational catalyst design and reaction improvement. nih.govacs.org
Development of Sustainable and Environmentally Benign Chemical Processes
The principles of green chemistry should be a guiding force in the future synthesis of this compound. Research in this area will focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.
A primary goal should be the development of synthetic routes in aqueous media . Water is an ideal green solvent, and methodologies that allow for the formation of the sulfonamide bond in water under mild, pH-controlled conditions would be a significant environmental advance. rsc.org Such processes could eliminate the need for volatile organic compounds (VOCs) and simplify product isolation to simple filtration. rsc.orgsci-hub.se
Another key trajectory is the use of safer and more stable sulfur sources . Instead of highly reactive and toxic sulfonyl chlorides, future syntheses could employ sodium sulfinates or disulfides. researchgate.netresearchgate.net For example, a one-pot process could involve the in-situ oxidation of a thiol or disulfide to a sulfonyl chloride intermediate, which then immediately reacts with the amine, minimizing handling of the hazardous intermediate. researchgate.net
Mechanochemistry , or solvent-free synthesis, presents a compelling alternative to traditional solution-phase chemistry. rsc.org Research into a one-pot, double-step mechanochemical protocol could involve the solid-state oxidation of a disulfide followed by amination. This approach drastically reduces solvent waste and can lead to more energy-efficient and cost-effective processes. rsc.org
Table 2: Comparison of Conventional vs. Sustainable Sulfonamide Synthesis Strategies
| Feature | Conventional Method | Proposed Sustainable Method |
|---|---|---|
| Solvent | Dichloromethane (B109758), DMF, Pyridine (B92270) | Water, Deep Eutectic Solvents, or Solvent-Free |
| Sulfur Source | Sulfonyl Chlorides | Thiols, Disulfides, Sodium Sulfinates |
| Byproducts | HCl, Organic Base Salts | Water, Recyclable Catalysts |
| Workup | Liquid-Liquid Extraction, Chromatography | Filtration |
This interactive table highlights the potential environmental benefits of adopting green chemistry principles. rsc.orgresearchgate.netresearchgate.net
Advanced Applications of Computational Chemistry for Predictive Modeling
Computational chemistry is a powerful tool for accelerating the discovery and optimization of chemical processes. For a molecule like this compound, computational methods can provide deep insights into its structure, reactivity, and properties before extensive laboratory work is undertaken.
Computational modeling is also invaluable for elucidating reaction mechanisms . By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction energy profile. This allows for the theoretical validation of proposed mechanisms and the prediction of reaction kinetics and thermodynamics. For example, DFT could be used to model the transition states of Lewis acid-catalyzed cyclization reactions to predict which catalysts will have the lowest activation barriers. usm.edu
Furthermore, predictive modeling can be employed to forecast the properties and potential applications of this compound. Quantitative Structure-Activity Relationship (QSAR) models, though often used for biological activity, can be adapted to predict physical or chemical properties relevant to materials science. nih.gov Machine learning models, trained on data from known sulfonamides and piperidines, could predict properties such as solubility, stability, or even its performance in specific applications like catalysis or as a polymer additive. nih.govmit.edu
Discovery of Novel Non-Biological Applications in Emerging Fields
While piperidine sulfonamides are heavily explored in medicinal chemistry, future research should actively seek novel, non-biological applications for this compound, leveraging its unique structural features. nih.govmdpi.comnih.gov
One potential area is in materials science . The rigid, sterically defined structure of the molecule could make it a useful building block or additive for advanced polymers. Its incorporation could impart specific thermal or mechanical properties. Research could explore its use as a monomer in polymerization reactions or as a cross-linking agent.
Another promising field is coordination chemistry and catalysis . The sulfonamide group and the piperidine nitrogen can potentially act as ligands for transition metals. The steric bulk provided by the three methyl groups could create a unique coordination environment around a metal center, potentially leading to catalysts with novel selectivity in organic transformations. Future work could involve synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling or hydrogenation.
Finally, its potential as a corrosion inhibitor or as an electrolyte additive in batteries could be investigated. The nitrogen and oxygen atoms in the sulfonamide group can coordinate to metal surfaces, potentially forming a protective layer. Its electrochemical stability and solubility in organic solvents could make it a candidate for improving the performance and safety of next-generation energy storage devices.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N,2-Trimethylpiperidine-1-sulfonamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common approach involves sulfonylation of piperidine derivatives using sulfonyl chlorides under basic conditions. For example, maintaining a pH of 9.0 with Na₂CO₃ during the reaction ensures efficient coupling while minimizing side reactions . Solvent selection (e.g., aqueous media or inert solvents like dichloromethane) and temperature control (0–5°C) are critical for yield optimization . Reaction progress can be monitored via TLC (retardation factor analysis) or HPLC–MS/MS .
Q. How can researchers validate the purity and structural integrity of synthesized This compound?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C-NMR : Confirm substituent positions on the piperidine and sulfonamide groups. For example, methyl groups at the 2-position of piperidine show distinct splitting patterns in ¹H-NMR .
- HPLC–MS/MS : Detect impurities at trace levels (e.g., unreacted intermediates or hydrolysis byproducts) .
- Retention time (tR) consistency : Compare with reference standards from authoritative databases like PubChem or NIST Chemistry WebBook .
Q. What are the recommended protocols for handling and storing This compound to prevent degradation?
- Methodological Answer : Store the compound in anhydrous conditions at –20°C under inert gas (argon or nitrogen). For aqueous solutions, use buffers with stabilizers (e.g., 0.1% BSA) and avoid repeated freeze-thaw cycles. Degradation can be assessed via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for This compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, incubation time). To address this:
- Dose-response curves : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify IC₅₀/EC₅₀ values .
- Kinase inhibition profiling : Use panels of recombinant kinases to assess selectivity, as off-target effects may explain conflicting results .
- Standardize protocols : Adopt guidelines like RATS (Relevance, Appropriateness, Transparency, Soundness) for rigorous reporting of experimental parameters .
Q. What strategies improve the yield of This compound in large-scale syntheses?
- Methodological Answer : Optimize the base-solvent system. For example, replacing pyridine with 3-picoline or 3,5-lutidine enhances coupling efficiency by reducing steric hindrance during sulfonamide formation . In situ generation of sulfilimines using dimethyl sulfoxide (DMSO) as an oxidizing agent can further improve yields . Scale-up reactions should include inline IR spectroscopy for real-time monitoring of intermediate formation .
Q. How can researchers investigate the pharmacokinetic profile of This compound in preclinical models?
- Methodological Answer :
- ADME studies : Administer radiolabeled (e.g., ¹⁴C) compound to track absorption, distribution, and excretion .
- LC-MS/MS bioanalysis : Quantify plasma and tissue concentrations using stable isotope-labeled internal standards .
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in liver microsomes .
Q. What computational methods are effective for predicting the binding modes of This compound to biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs) to model interactions.
- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of predicted binding poses .
- QSAR modeling : Corlate substituent effects (e.g., methyl groups on piperidine) with activity data to guide structural optimization .
Data Reproducibility and Ethics
Q. How should researchers address poor reproducibility in studies involving This compound?
- Methodological Answer :
- Detailed metadata : Report batch-specific purity, solvent history, and storage conditions .
- Blinded replicates : Include triplicate experiments with independent compound batches to control for synthesis variability .
- Ethical reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
